N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. It has been identified as a potential inhibitor of the S100A2-p53 protein-protein interaction through in silico screening. This interaction is a validated target in pancreatic cancer research, making this compound of interest in the development of novel cancer therapies.
While the provided literature does not explicitly detail the synthesis of N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide, its structural similarity to other synthesized compounds in the study suggests a multi-step synthesis approach. This likely involves reacting a suitably substituted 1-ethyl-1H-pyrazole-4-sulfonyl chloride with 3,5-bis(2,2,2-trifluoroethoxy)aniline. The reaction conditions would need to be optimized to ensure high yield and purity of the target compound.
N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide features a central sulfonamide group (SO2NH) connecting two aromatic rings. The first ring is a 1-ethyl-1H-pyrazole, while the second is a phenyl ring substituted at the 3 and 5 positions with 2,2,2-trifluoroethoxy groups. This specific substitution pattern, particularly the presence of the trifluoroethoxy groups, appears to be crucial for its observed biological activity.
Research suggests that N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide potentially inhibits the interaction between the S100A2 and p53 proteins. This interaction is involved in the progression of pancreatic cancer, and disrupting it could potentially inhibit tumor growth. Further studies are needed to fully elucidate the exact binding site and mechanism of action of this compound.
Currently, the primary application of N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide is in scientific research, particularly in the field of pancreatic cancer. It is being investigated as a potential lead compound for developing novel therapeutics that target the S100A2-p53 interaction, aiming to inhibit tumor growth and progression.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8